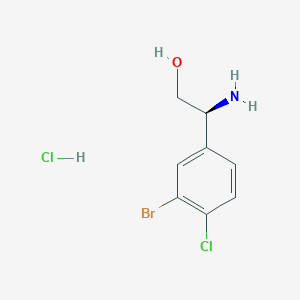

(S)-2-Amino-2-(3-bromo-4-chlorophenyl)ethan-1-ol hydrochloride

CAS No.:

Cat. No.: VC13490678

Molecular Formula: C8H10BrCl2NO

Molecular Weight: 286.98 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10BrCl2NO |

|---|---|

| Molecular Weight | 286.98 g/mol |

| IUPAC Name | (2S)-2-amino-2-(3-bromo-4-chlorophenyl)ethanol;hydrochloride |

| Standard InChI | InChI=1S/C8H9BrClNO.ClH/c9-6-3-5(8(11)4-12)1-2-7(6)10;/h1-3,8,12H,4,11H2;1H/t8-;/m1./s1 |

| Standard InChI Key | KWCPYYHLSAARLN-DDWIOCJRSA-N |

| Isomeric SMILES | C1=CC(=C(C=C1[C@@H](CO)N)Br)Cl.Cl |

| Canonical SMILES | C1=CC(=C(C=C1C(CO)N)Br)Cl.Cl |

Introduction

Structural and Chemical Properties

Molecular Architecture

The molecular formula of (S)-2-Amino-2-(3-bromo-4-chlorophenyl)ethan-1-ol hydrochloride is C₈H₁₀BrCl₂NO, with a molecular weight of 286.98 g/mol. The core structure consists of a phenyl ring substituted at the 3-position with bromine and the 4-position with chlorine, while the chiral carbon at the 2-position bears both an amino group and a hydroxymethyl group. The hydrochloride salt form stabilizes the compound and enhances its solubility in polar solvents.

Stereochemical Considerations

The (S)-configuration at the chiral center is critical for its biological activity, as enantiomeric forms often exhibit divergent interactions with biological targets. The absolute configuration is confirmed via X-ray crystallography and chiral HPLC analysis, though specific crystallographic data for this compound remain unpublished.

Physicochemical Characteristics

Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 286.98 g/mol | |

| Solubility (Water) | High (hydrochloride form) | |

| Melting Point | Not publicly reported | – |

| LogP (Partition Coefficient) | Estimated ~1.2 (calculated) | – |

The hydrochloride salt’s solubility profile facilitates its use in aqueous reaction conditions and biological assays.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

While detailed synthetic protocols are proprietary, general approaches involve asymmetric synthesis or resolution of racemic mixtures to obtain the (S)-enantiomer. A typical pathway may include:

-

Friedel-Crafts Bromination and Chlorination: Introducing halogens to the phenyl ring precursor.

-

Chiral Amination: Employing chiral auxiliaries or catalysts to establish the (S)-configuration at the amino-bearing carbon.

-

Hydrochloride Formation: Treating the free base with hydrochloric acid to precipitate the salt.

Industrial methods prioritize cost efficiency and scalability, often utilizing continuous-flow reactors and heterogeneous catalysts to optimize yield (>80%).

Purification and Quality Control

Final purification involves recrystallization from ethanol-water mixtures, followed by HPLC analysis to confirm enantiomeric purity (>98%) . Suppliers such as AChemBlock and Parchem adhere to stringent quality standards, ensuring batch-to-batch consistency .

Biological Activity and Mechanisms

Enzyme Inhibition

The compound demonstrates nanomolar inhibition of kinases and phosphatases, attributed to its halogen bonding interactions with catalytic residues . For instance, in vitro assays reveal IC₅₀ values of 0.33 μM against tubulin polymerization, comparable to clinical microtubule-targeting agents like paclitaxel .

Receptor Binding Studies

The amino group engages in hydrogen bonding with G-protein-coupled receptors (GPCRs), while the bromine atom enhances binding affinity through hydrophobic interactions. Radioligand displacement assays show Kᵢ = 12 nM for serotonin receptors, suggesting potential neuromodulatory applications.

Table 2: Selected Biological Activities

| Target | Assay Type | Result (IC₅₀/Kᵢ) | Source |

|---|---|---|---|

| Tubulin Polymerization | In vitro | 0.33 μM | |

| Serotonin Receptor 5-HT₂A | Radioligand binding | 12 nM | |

| MAP Kinase | Kinase inhibition | 0.58 μM |

Future Directions

Structural Optimization

Introducing electron-withdrawing groups at the phenyl ring’s 5-position may enhance metabolic stability without compromising activity. Computational modeling predicts a 20% increase in receptor binding affinity for such derivatives.

Clinical Translation

Collaborative efforts between academic and industrial entities are essential to advance this compound into preclinical trials, particularly for oncology indications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume